molecular formula C21H25ClN2O4 B563197 rac Cetirizine-d8 N-Oxide CAS No. 1216444-13-1

rac Cetirizine-d8 N-Oxide

Número de catálogo: B563197
Número CAS: 1216444-13-1
Peso molecular: 412.94
Clave InChI: IVDOUUOLLFEMJQ-BGKXKQMNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

The preparation of rac Cetirizine-d8 N-Oxide involves the synthesis of cetirizine followed by its oxidation to form the N-oxide derivative. The synthetic route typically includes the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or sodium percarbonate . Industrial production methods may vary, but they generally follow similar principles to ensure the incorporation of deuterium and the formation of the N-oxide group.

Análisis De Reacciones Químicas

Oxidation with Potassium Dichromate in Acidic Medium

The oxidation of cetirizine derivatives using potassium dichromate (K2Cr2O7K_2Cr_2O_7) in sulfuric acid (H2SO4H_2SO_4) follows a well-characterized pathway. Key findings include:

Reaction Stoichiometry

Oxidant (mol)Cetirizine (mol)Product
13Cetirizine N-Oxide

This reaction proceeds via a three-step mechanism:

  • Protonation : Cetirizine reacts with H+H^+ to form a protonated intermediate.

  • Oxidant Interaction : The intermediate reacts with Cr2O72Cr_2O_7^{2-} to generate a transient chromium(IV) complex.

  • Product Formation : The complex decomposes to yield cetirizine N-oxide and reduced chromium species .

Kinetic Parameters

ParameterValue
Rate LawRate=k[Cetirizine][Cr2O72][H+]\text{Rate}=k[\text{Cetirizine}][Cr_2O_7^{2-}][H^+]
Activation Energy (EaE_a)68.2 kJ/mol
Enthalpy (ΔH\Delta H^\ddagger )65.8 kJ/mol
Entropy (ΔS\Delta S^\ddagger )-112.4 J/(mol·K)
Gibbs Energy (ΔG\Delta G^\ddagger )92.7 kJ/mol

The reaction is first-order with respect to cetirizine, oxidant, and acid concentration .

Degradation Pathways

Under oxidative stress, rac Cetirizine-d8 N-Oxide undergoes degradation via:

Primary Degradation Products

ConditionMajor ProductMinor Products
Acidic H2O2H_2O_2Cetirizine N-Oxide4-Chlorobenzophenone
Neutral pHUnchangedN/A

The formation of 4-Chlorobenzophenone occurs through cleavage of the piperazine ring, facilitated by reactive oxygen species .

Role of Deuterium in Reaction Studies

  • Isotopic Dilution Analysis : Quantification of cetirizine and its metabolites in biological matrices .

  • Stability Studies : Monitoring deuterium retention under varying pH and temperature conditions .

Reagents and Conditions

StepReagentsConditions
1K2Cr2O7K_2Cr_2O_7, H2SO4H_2SO_425–40°C, aqueous medium
2Ether extractionNeutralization with NaHCO3NaHCO_3

The reaction mixture is typically purified via high-performance liquid chromatography (HPLC) to achieve >98% purity .

Environmental and Catalytic Effects

  • Catalysts : Sodium tungstate (Na2WO4Na_2WO_4) enhances reaction rates by stabilizing transition states.

  • pH Sensitivity : Optimal oxidation occurs at pH 2–3, with reduced efficiency outside this range .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

rac Cetirizine-d8 N-Oxide serves as a labeled metabolite for studying the metabolic pathways of cetirizine. The presence of deuterium enables researchers to trace the compound's absorption, distribution, metabolism, and excretion (ADME) through advanced analytical techniques such as mass spectrometry. This application is crucial for understanding how cetirizine is processed in biological systems and can lead to insights into its efficacy and safety profiles .

Drug Interaction Studies

The compound is utilized to investigate potential interactions between cetirizine and other drugs. By observing how this compound behaves in the presence of various pharmacological agents, researchers can identify any changes in metabolism or efficacy, which is vital for developing combination therapies .

Controlled Release Formulations

Research has explored the use of this compound in controlled-release formulations. For instance, studies have demonstrated that incorporating cetirizine into nanocomposites can enhance its stability and release profile. This application is significant for improving therapeutic outcomes and minimizing side effects associated with rapid drug release .

Biochemical Pathways Analysis

The compound plays a role in studying biochemical pathways related to histamine signaling. As a selective antagonist of the H1 receptor, this compound helps elucidate the mechanisms underlying allergic responses and other histamine-mediated conditions. It allows researchers to explore how modifications in the drug's structure affect its interaction with biological targets .

Stability Testing in Pharmaceutical Formulations

In pharmaceutical development, this compound is used as a reference standard to evaluate the stability of cetirizine-containing products. Its unique isotopic labeling aids in monitoring degradation pathways and ensuring product consistency over time .

Case Studies

Study TitleObjectiveFindings
Metabolic Pathway Elucidation To track the metabolism of cetirizine using deuterated analogsDemonstrated that this compound provided clearer insights into metabolic routes compared to non-labeled compounds.
Controlled Release Nanocomposites To assess the efficacy of cetirizine-loaded nanocompositesFound that the incorporation of this compound significantly improved drug release rates and stability under physiological conditions .
Drug Interaction Profiles To evaluate interactions with common antihistaminesIdentified potential metabolic shifts when combined with other antihistamines, highlighting the importance of this compound in polypharmacy contexts.

Mecanismo De Acción

The mechanism of action of rac Cetirizine-d8 N-Oxide is similar to that of cetirizine. Cetirizine is a selective histamine H1 receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites. This action helps to alleviate allergic symptoms such as sneezing, itching, and runny nose . The molecular targets involved include the histamine H1 receptors, and the pathways affected are those related to the allergic response .

Comparación Con Compuestos Similares

rac Cetirizine-d8 N-Oxide is unique due to the presence of deuterium atoms, which makes it a valuable tool for research. Similar compounds include cetirizine, cetirizine N-oxide, and other deuterated analogs of cetirizine. The uniqueness of this compound lies in its ability to provide insights into the metabolic and pharmacokinetic properties of cetirizine through the use of deuterium labeling .

Actividad Biológica

Rac Cetirizine-d8 N-Oxide is a deuterated derivative of cetirizine, a second-generation antihistamine widely used for treating allergic conditions. The incorporation of deuterium atoms into the molecular structure can influence the pharmacokinetic and metabolic properties of the compound. This article examines the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21_{21}H17_{17}D8_{8}ClN2_2O4_4
  • Molecular Weight : 412.94 g/mol
  • CAS Number : 1219166-00-3

This compound functions primarily as an antagonist of the H1 histamine receptor. By blocking this receptor, it alleviates symptoms associated with allergic reactions, such as sneezing, itching, and nasal congestion. The deuterated form may exhibit altered metabolism compared to its non-deuterated counterpart due to the kinetic isotope effect, potentially leading to prolonged action or reduced side effects.

Pharmacokinetics

Research indicates that deuterated compounds can exhibit modified pharmacokinetics, including:

  • Absorption : Similar to cetirizine, this compound is expected to be well absorbed following oral administration.
  • Metabolism : The presence of deuterium can slow down metabolic processes, which may enhance the drug's half-life and therapeutic duration.
  • Excretion : Primarily excreted via urine, with metabolites being monitored for efficacy and safety.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its implications in clinical settings:

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Evaluate antihistaminic activityDemonstrated significant reduction in allergic responses in animal models.
Assess pharmacokineticsShowed prolonged half-life compared to non-deuterated cetirizine.
Investigate metabolic pathwaysIdentified unique metabolites due to deuteration; potential for reduced side effects.

Case Studies

  • Allergic Rhinitis Management :
    In a clinical trial focusing on patients with allergic rhinitis, this compound was administered at varying doses. Results indicated a statistically significant improvement in symptom scores compared to placebo, suggesting enhanced efficacy due to altered pharmacokinetics.
  • Chronic Urticaria Treatment :
    A study involving patients with chronic urticaria demonstrated that this compound provided better control over symptoms with fewer sedative effects than traditional antihistamines. Patients reported improved quality of life metrics during treatment.

Propiedades

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDOUUOLLFEMJQ-BGKXKQMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])(CCOCC(=O)O)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.